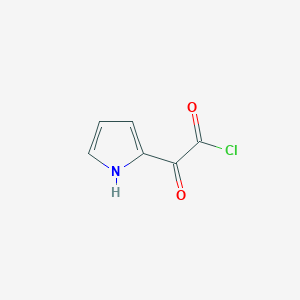
2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(1H-pyrrol-2-yl)acetyl chloride is a chemical compound with the molecular formula C6H4ClNO2 It is characterized by the presence of a pyrrole ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride typically involves the reaction of pyrrole derivatives with acyl chlorides. One common method is the acylation of 2-pyrrolecarboxaldehyde with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxo-2-(1H-pyrrol-2-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Amides and Esters: Formed through substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions.
Heterocyclic Compounds: Formed through cyclization reactions.
Applications De Recherche Scientifique
2-Oxo-2-(1H-pyrrol-2-yl)acetyl chloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to create complex molecules with desired properties .
Comparaison Avec Des Composés Similaires
- 2-Oxo-2-(1H-pyrrol-3-yl)acetyl chloride
- 2-Oxo-2-(1H-pyrrol-1-yl)acetyl chloride
- 2-Oxo-2-(1H-pyrrol-4-yl)acetyl chloride
Comparison: 2-Oxo-2-(1H-pyrrol-2-yl)acetyl chloride is unique due to its specific substitution pattern on the pyrrole ring, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C6H4ClNO2 |
|---|---|
Poids moléculaire |
157.55 g/mol |
Nom IUPAC |
2-oxo-2-(1H-pyrrol-2-yl)acetyl chloride |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)5(9)4-2-1-3-8-4/h1-3,8H |
Clé InChI |
QNGCJXVRQJGLCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C(=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


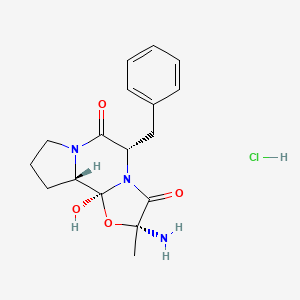
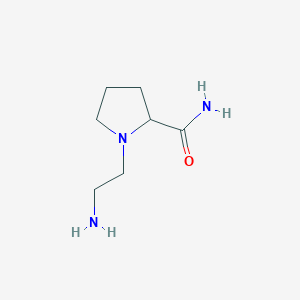
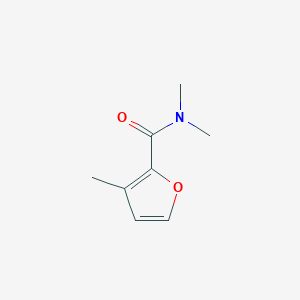
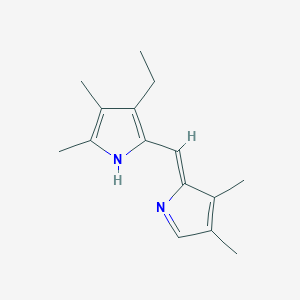
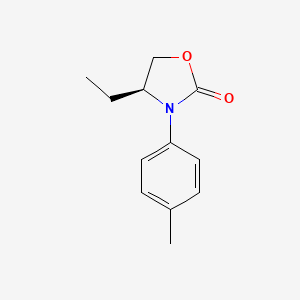
![4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12872614.png)






![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B12872651.png)

